5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl group at position 5 and a carboxamide substituent at position 2. This scaffold is of significant interest due to its structural versatility, enabling modifications that influence biological activity, solubility, and target specificity .
Properties
Molecular Formula |
C7H11N5O |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H11N5O/c1-4-2-3-12-7(9-4)10-6(11-12)5(8)13/h4H,2-3H2,1H3,(H2,8,13)(H,9,10,11) |
InChI Key |
VHEDIDUKEMCGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=NC(=N2)C(=O)N)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, alkylating agents; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Carboxamide Derivatives
Target Compound : 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Compound 5t: 2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Substituents: Amino (C2), methyl (C5), phenyl (C7), and trimethoxyphenyl-carboxamide (C6). Key Data: $ ^{13}C $ NMR (DMSO-d6) δ 23.05 (methyl), 56.41–60.47 (methoxy); HRMS m/z 442.1292 (M+H+) . Activity: Preliminary antiproliferative evaluation noted, though specifics unstated .
Compound 8 : N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Sulfonamide and Ester Analogues
Compounds 8a–8f : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides
Methyl Ester Analogue : Methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Antiproliferative Activity
- Structural features like the 3,4,5-trimethoxyphenyl group may enhance cellular uptake or target binding .
Antimalarial Activity
- Trifluoromethyl Derivatives: 5-Methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines were designed as chloroquine mimics but exhibited poor antimalarial activity.
Enzyme Inhibition
Herbicidal Activity
- Sulfonamide Analogues (8a–8f) : Exhibited herbicidal activity, suggesting that sulfonamide substitution at C2 may enhance agrochemical utility compared to carboxamides .
Discussion
Key findings include:
- Substituent Impact : Methoxy and aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5t) enhance antiproliferative activity, while sulfonamides favor herbicidal applications.
- Synthetic Efficiency : Multi-component reactions offer moderate yields (43–66%), whereas method A () achieves 60% in shorter timeframes.
Data Tables
Biological Activity
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data that illustrate its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 152.16 g/mol
- CAS Number : 1695284-13-9
The compound features a triazolopyrimidine scaffold known for its ability to interact with various biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance:
- A hybrid compound targeting the PA-PB1 interface of the influenza A virus polymerase showed promising inhibitory activity by disrupting protein-protein interactions essential for viral replication. The molecular docking studies indicated effective binding within the PA cavity, enhancing its potential as an antiviral agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research findings indicate:
- Cell Line Studies : In vitro assays revealed that certain derivatives demonstrate potent antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 3d | HeLa | 38 |
| 3d | HT29 | 30 |
| CA-4 | HeLa | 1.1 |
The mechanism underlying the biological activity of this compound is multifaceted:
- Tubulin Polymerization Inhibition : The compound's structural features allow it to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased cyclin B expression and reduced phosphorylation of cdc2 in treated cells .
Additional Biological Activities
Other noted biological activities include:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Study on Anticancer Efficacy
A pivotal study evaluated the efficacy of various triazolopyrimidine derivatives against a panel of cancer cell lines. The study highlighted:
- Compound Variants : Modifications at specific positions on the triazolopyrimidine ring significantly influenced biological activity.
Clinical Relevance
While most findings are preclinical, ongoing research aims to translate these results into clinical settings. The potential for developing novel therapies targeting viral infections and cancer underscores the importance of continued investigation into this compound's biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
